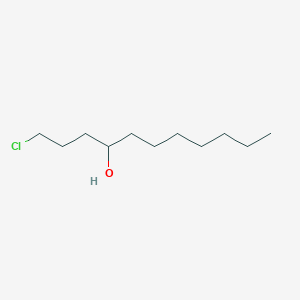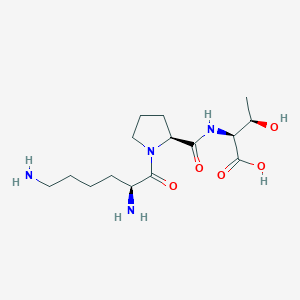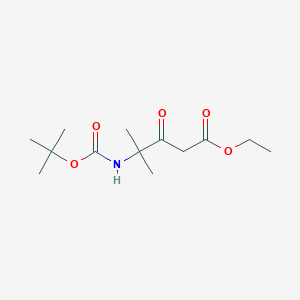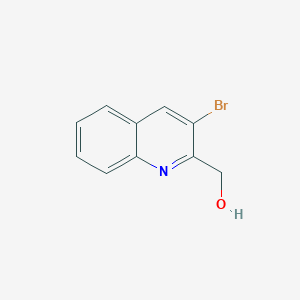
(4-Methylmorpholin-1-ium-1-yl)trihydroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylmorpholin-1-ium-1-yl)trihydroborate is a chemical compound with the molecular formula C5H14BNO. It is a white solid that is widely used in organic synthesis due to its excellent stability and solubility in various solvents . This compound plays a crucial role as a versatile reagent in the preparation of various organic compounds .
準備方法
The synthesis of (4-Methylmorpholin-1-ium-1-yl)trihydroborate typically involves the reaction of 4-methylmorpholine with borane. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
化学反応の分析
(4-Methylmorpholin-1-ium-1-yl)trihydroborate undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the borate group is replaced by other nucleophiles.
Hydroboration Reactions: It is used in hydroboration reactions to add boron across carbon-carbon double bonds.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, boron-containing compounds, and substituted morpholine derivatives .
科学的研究の応用
(4-Methylmorpholin-1-ium-1-yl)trihydroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of (4-Methylmorpholin-1-ium-1-yl)trihydroborate involves its ability to donate hydride ions (H-) in reduction reactions. This hydride transfer is facilitated by the boron atom, which acts as a Lewis acid, and the morpholine ring, which stabilizes the intermediate species. The molecular targets and pathways involved include carbonyl compounds, alkenes, and other electrophilic species .
類似化合物との比較
(4-Methylmorpholin-1-ium-1-yl)trihydroborate can be compared with other similar compounds such as:
1,3-Dimethylimidazol-2-ylidene borane: This compound also acts as a reducing agent and hydroboration reagent but has different steric and electronic properties due to the imidazole ring.
Borane-tetrahydrofuran complex: This is another common reducing agent, but it lacks the stabilizing effect of the morpholine ring, making it less selective in certain reactions.
The uniqueness of this compound lies in its combination of stability, solubility, and reactivity, making it a valuable reagent in various chemical transformations .
特性
分子式 |
C5H14BNO |
|---|---|
分子量 |
114.98 g/mol |
IUPAC名 |
(4-methylmorpholin-1-ium-1-yl)boranuide |
InChI |
InChI=1S/C5H14BNO/c1-7-2-4-8(6)5-3-7/h2-5H2,1,6H3 |
InChIキー |
LCJPHDKSLJEBCF-UHFFFAOYSA-N |
正規SMILES |
[BH3-][O+]1CCN(CC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


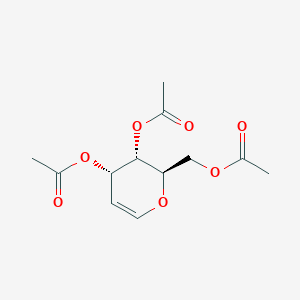
![Tert-butyl N-(7-bromoimidazo[2,1-F][1,2,4]triazin-4-YL)carbamate](/img/structure/B13898051.png)



![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
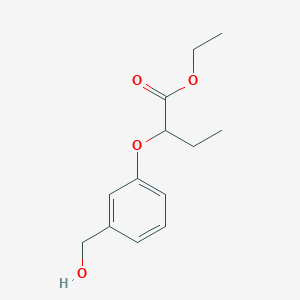
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)

